2-Chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine
CAS No.:
Cat. No.: VC15905680
Molecular Formula: C6H3ClIN3
Molecular Weight: 279.46 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine -](/images/structure/VC15905680.png)
Specification
Molecular Formula | C6H3ClIN3 |
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Molecular Weight | 279.46 g/mol |
IUPAC Name | 2-chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine |
Standard InChI | InChI=1S/C6H3ClIN3/c7-6-9-2-4-3(11-6)1-5(8)10-4/h1-2,10H |
Standard InChI Key | NSMDYDUZSPZRMS-UHFFFAOYSA-N |
Canonical SMILES | C1=C(NC2=CN=C(N=C21)Cl)I |
Introduction
Chemical Structure and Identification
Core Structure and Substituent Effects
The pyrrolo[3,2-d]pyrimidine scaffold consists of a five-membered pyrrole ring fused to a six-membered pyrimidine ring. In 2-chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine, the chlorine atom occupies position 2 of the pyrimidine ring, while iodine substitutes position 6 . This arrangement creates distinct electronic effects: the electron-withdrawing chlorine enhances the electrophilicity of adjacent carbon atoms, while the bulky iodine atom introduces steric hindrance, potentially affecting binding interactions in biological systems .
The SMILES notation accurately represents the connectivity, highlighting the fused rings and halogen placements . The InChIKey NSMDYDUZSPZRMS-UHFFFAOYSA-N serves as a unique identifier for database searches .
Table 1: Key Computed Properties of 2-Chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine
Synthesis and Modifications
Synthetic Routes
While no direct synthesis protocol for 2-chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine is documented in the retrieved sources, analogous compounds suggest a multi-step strategy:
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Core Formation: Construct the pyrrolo[3,2-d]pyrimidine skeleton via cyclization reactions, such as the palladium-catalyzed coupling of iodopyrimidines with alkynes .
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Halogenation: Introduce chlorine and iodine via electrophilic substitution or metal-halogen exchange. For example, bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine using bromosuccinimide (NBS) in tetrahydrofuran (THF) achieves regioselective substitution at position 7 . Adapting this method with iodine sources could yield the 6-iodo derivative.
Derivative Synthesis
The carboxylic acid intermediate (e.g., from ester hydrolysis) enables amide coupling with aromatic amines, a strategy used in RET kinase inhibitor development . Such modifications could tailor the compound’s solubility and target affinity.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
With an XLogP3-AA of 2.1, the compound exhibits moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility . The absence of rotatable bonds () suggests rigidity, which may enhance binding specificity but reduce metabolic flexibility .
Spectroscopic Characteristics
While experimental spectral data are unavailable, computational models predict:
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